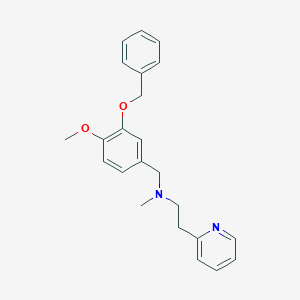
(3-Benzyloxy-4-methoxy-benzyl)-methyl-(2-pyridin-2-yl-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Benzyloxy-4-methoxy-benzyl)-methyl-(2-pyridin-2-yl-ethyl)-amine, commonly known as BMEPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BMEPA is a synthetic compound that belongs to the class of heterocyclic amines and has a molecular weight of 437.56 g/mol.
Mécanisme D'action
The exact mechanism of action of BMEPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. BMEPA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects:
BMEPA has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation and oxidative stress. BMEPA has also been shown to modulate the expression of various genes and proteins that are involved in cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BMEPA in lab experiments is its high potency and selectivity towards cancer cells, which makes it an ideal candidate for the development of targeted cancer therapies. However, one of the limitations of using BMEPA is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of BMEPA. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetic and pharmacodynamic properties of BMEPA, including its absorption, distribution, metabolism, and excretion in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of BMEPA and to identify potential drug targets for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of BMEPA involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the condensation of 3-benzyloxy-4-methoxy-benzaldehyde with methylamine to form the intermediate product, (3-benzyloxy-4-methoxy-benzyl)-methyl-amine. This intermediate is then reacted with 2-pyridin-2-yl-ethyl bromide in the presence of a palladium catalyst to yield the final product, BMEPA.
Applications De Recherche Scientifique
BMEPA has shown promising results in various scientific research studies, particularly in the field of drug discovery and development. It has been found to possess potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. BMEPA has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
Nom du produit |
(3-Benzyloxy-4-methoxy-benzyl)-methyl-(2-pyridin-2-yl-ethyl)-amine |
|---|---|
Formule moléculaire |
C23H26N2O2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C23H26N2O2/c1-25(15-13-21-10-6-7-14-24-21)17-20-11-12-22(26-2)23(16-20)27-18-19-8-4-3-5-9-19/h3-12,14,16H,13,15,17-18H2,1-2H3 |
Clé InChI |
YZUAPYAOTIKHAI-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
SMILES canonique |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)


![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)


